2-[(3-Bromobenzyl)oxy]benzoyl chloride
Overview
Description
“2-[(3-Bromobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10BrClO2 . It has a molecular weight of 325.59 .
Molecular Structure Analysis
The molecular structure of “2-[(3-Bromobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .Scientific Research Applications
Specific Scientific Field
Summary of the Application
3-CH2Cl, a derivative of salicylic acid, has been introduced as a potential alternative compound to acetylsalicylic acid (ASA), which is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
Methods of Application or Experimental Procedures
The synthesis of 3-CH2Cl involves the modification of salicylic acid. Preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have been conducted .
Results or Outcomes
The preliminary assessment results have made 3-CH2Cl a promising compound for new drug development. It has potential activity and benefits that could make it a potential alternative drug to substitute ASA .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
2-Bromobenzyl chloride, a compound similar to “2-[(3-Bromobenzyl)oxy]benzoyl chloride”, is an important raw material and intermediate used in organic synthesis .
Methods of Application or Experimental Procedures
2-Bromobenzyl chloride can be used in various organic reactions to synthesize new compounds .
Results or Outcomes
The outcomes of these reactions depend on the specific conditions and reactants used .
Application in the Synthesis of Oxadiazole Derivatives
Specific Scientific Field
Summary of the Application
3-Bromobenzoyl chloride, another compound similar to “2-[(3-Bromobenzyl)oxy]benzoyl chloride”, has been used in the synthesis of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 3-Bromobenzoyl chloride with other reactants to form the oxadiazole derivative .
Results or Outcomes
The synthesis results in the formation of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole, a compound that could have potential medicinal applications .
properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJCHUWDZRXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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